Blestriarene C

Description

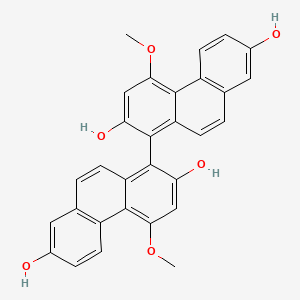

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H22O6 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

1-(2,7-dihydroxy-4-methoxyphenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol |

InChI |

InChI=1S/C30H22O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3-14,31-34H,1-2H3 |

InChI Key |

CNLFNDMTGHNGIV-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |

Canonical SMILES |

COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |

Synonyms |

blestriarene C |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Modifications of Blestriarene C

Total Synthesis of Blestriarene C

Retrosynthetic Analysis and Key Reactions in this compound Synthesis

Retrosynthetic Analysis

The synthetic plan for this compound hinged on the construction of the central biaryl bond and the subsequent formation of the two phenanthrene (B1679779) ring systems. The retrosynthetic strategy identified a biphenyl (B1667301) core as the key intermediate. This biphenyl could be disconnected into two separate phenyl rings, which could be coupled together. Further disconnection of the phenanthrene units pointed towards a strategy involving an intramolecular cyclization to form the fused aromatic system.

Key Reactions

Two reactions were pivotal to the success of the total synthesis of this compound: acs.org

Ester-mediated Nucleophilic Aromatic Substitution: This reaction was employed to form the crucial biphenyl intermediate. It involved the coupling of 2,6-di-tert-butyl-4-methoxyphenyl 5-isopropoxy-2-methoxybenzoate with 2-methoxy-4-methoxymethoxy-6-methylphenylmagnesium bromide. acs.org

Novel Intramolecular Cyclization: A key innovation in this synthesis was the intramolecular cyclization of the biphenyl intermediate, 4-isopropoxy-2'-methoxy-4'-methoxymethoxy-6'-methylbiphenyl-2-carboxylic ester, to construct the phenanthrene scaffold, yielding 7-isopropoxy-4-methoxy-2-(methoxymethoxy)phenanthren-9-ol. acs.org

A reductive deoxygenation of the resulting phenanthrols was also a significant step in achieving the final structure of this compound.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

This compound possesses axial chirality due to the restricted rotation around the C1-C1' bond connecting the two phenanthrene units. The total synthesis initially produced a racemic mixture of this compound. acs.org

The separation of the individual enantiomers was achieved through chiral High-Performance Liquid Chromatography (HPLC) on a preparative scale. This method successfully resolved the racemic mixture, yielding milligram quantities of both the (+) and (-) enantiomers with an enantiomeric excess (ee) of up to 95%. acs.org

The absolute stereochemistry of the levorotatory enantiomer was determined to be Sa-(−). acs.org This was established using an axial chirality recognition method, which involved the stereospecific formation of a 12-membered cyclic diester. The structure and stereochemistry were further confirmed by X-ray crystallographic analysis. acs.org An interesting property discovered post-synthesis was that this compound undergoes rapid photoracemization when exposed to ambient light. acs.org

Semi-Synthesis and Chemoenzymatic Approaches to this compound

Semi-synthesis, which starts from naturally occurring precursors, and chemoenzymatic synthesis, which combines chemical and enzymatic steps, are powerful strategies in organic synthesis. uni-koeln.detapi.comwikipedia.orgmdpi.com However, based on available scientific literature, specific applications of semi-synthetic or chemoenzymatic routes for the production of this compound have not been reported. Synthesis efforts have been focused on total synthesis. acs.org

Derivatives and Analogues of this compound: Design and Preparation

The synthesis of derivatives and analogues is crucial for understanding how a molecule's structure relates to its properties and for developing new compounds with potentially enhanced or different activities. nih.govnih.govresearchgate.net

Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To investigate the unexpected photoracemization observed in this compound, a study was conducted that involved the synthesis of specific analogues. nih.gov This research serves as a primary example of preparing this compound derivatives for structure-property relationship studies.

Two key analogues were prepared: nih.gov

An analogue lacking the 7,7'-dihydroxy groups.

An analogue lacking the 4,4'-dimethoxy groups.

These compounds, along with the simpler 1,1'-biphenanthrene-2,2'-diol, were synthesized to probe the structural features necessary for the observed photoracemization. nih.gov The study found that unlike this compound, these analogues did not racemize under fluorescent lamp illumination. nih.gov Cyclic voltammetry analysis suggested that a redox cycle, facilitated by the specific substitution pattern of this compound, is involved in the racemization mechanism. nih.gov This indicates that both the hydroxyl and methoxy (B1213986) groups play a crucial role in this unique photochemical property.

Chemical Modification Strategies for Modulating this compound Properties

The chemical modification of this compound, a naturally occurring 1,1'-biphenanthrene, is a targeted approach to alter and enhance its intrinsic properties. Research efforts have primarily focused on understanding and controlling its unique stereochemical behavior, particularly its propensity for photoracemization. Modifications to the peripheral functional groups of the this compound scaffold have been shown to significantly influence its stability and electronic characteristics.

One of the notable properties of this compound is its rapid photoracemization when exposed to ambient light. researchgate.netacs.org This characteristic has been a key driver for chemical modification studies, aiming to enhance the stereochemical stability of the molecule. A significant strategy has been the modification of the hydroxyl groups at the 7 and 7' positions. The synthesis of the 7,7'-diisopropyl ether derivative of this compound demonstrated that etherification of these phenolic hydroxyls leads to a substantial decrease in the rate of photoracemization, slowing it by two orders of magnitude. researchgate.net This indicates that the free hydroxyl groups play a crucial role in the racemization process.

To further elucidate the mechanism of photoracemization and the role of specific functional groups, several analogs of this compound have been synthesized and studied. researchgate.netnih.gov These investigations have provided critical insights into the structural features that govern the molecule's photostability.

Key findings from these studies include:

Role of 7,7'-dihydroxy groups: An analog of this compound lacking the hydroxyl groups at the 7 and 7' positions was prepared. This modified compound did not exhibit photoracemization under fluorescent lamp illumination, confirming the essential role of these hydroxyl groups in the process. researchgate.netnih.gov

Influence of 4,4'-dimethoxy groups: Another analog was synthesized without the methoxy groups at the 4 and 4' positions. Similar to the analog without the dihydroxy groups, this compound also proved to be stable against photoracemization under the same conditions. nih.gov

Core Biphenanthrene Structure: The compound 1,1'-biphenanthrene-2,2'-diol, representing the core structure without the substituents of this compound, was also found not to racemize under illumination. nih.gov

These findings collectively suggest that the electronic properties endowed by both the hydroxyl and methoxy substituents are crucial for the observed photoracemization. Cyclic voltammetry analyses have revealed that this compound has a lower half-wave potential compared to its stabilized analogs, suggesting that a redox cycle is involved in the racemization mechanism. nih.gov The proposed mechanism involves a reversible photo-induced oxidation by oxygen to form a cation radical, which facilitates the rotation around the biphenyl axis and thus racemization. nih.gov This is further supported by the observation that the racemization is significantly inhibited when the reaction is carried out under a nitrogen atmosphere. nih.gov

In addition to these modifications, the study of fluorinated derivatives of this compound has been reported, suggesting another avenue for modulating its properties, although specific details on the outcomes of such modifications are not extensively documented in the available literature. researchgate.net

The following table summarizes the key chemical modifications of this compound and their effects on its photoracemization:

Table 1: Effects of Chemical Modifications on the Photoracemization of this compound and its Analogs| Compound Name | Modification from this compound Structure | Effect on Photoracemization |

|---|---|---|

| This compound | - | Rapid photoracemization under ambient light. researchgate.netacs.org |

| 7,7'-diisopropyl ether of this compound | Isopropylation of the 7,7'-hydroxyl groups. | Rate of photoracemization is slowed by two orders of magnitude. researchgate.net |

| This compound analog | Removal of the 7,7'-dihydroxy groups. | No racemization observed under fluorescent lamp illumination. nih.gov |

| This compound analog | Removal of the 4,4'-dimethoxy groups. | No racemization observed under fluorescent lamp illumination. nih.gov |

| 1,1'-biphenanthrene-2,2'-diol | Removal of all methoxy and the 7,7'-hydroxyl groups. | No racemization observed under fluorescent lamp illumination. nih.gov |

Molecular Mechanisms of Action of Blestriarene C

Target Identification and Validation of Blestriarene C

Initial screening and computational analyses have been employed to identify and validate the molecular targets of this compound.

Research has shown that this compound can directly interact with and modulate the activity of specific enzymes and proteins. Molecular docking studies have predicted strong binding affinities between this compound and key proteins implicated in cancer progression. For instance, in triple-negative breast cancer (TNBC) models, this compound has demonstrated strong binding activity with Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. nih.gov The binding energies were calculated to be -8.3 kcal/mol for HSP90AA1 and -10.2 kcal/mol for PTGS2, indicating a strong interaction. nih.gov Experimental evidence further supports these findings, showing that this compound downregulates the expression of HSP90AA1 and upregulates the expression of PTGS2 in BT549 breast cancer cells. nih.govfrontiersin.org

Additionally, some studies have suggested that this compound may inhibit tubulin polymerization, a critical process for cell division, with an IC50 of 30µM. academicjournals.org This indicates a potential mechanism for its anti-proliferative effects by interfering with the formation of the mitotic spindle in tumor cells. frontiersin.org

Table 1: Binding Affinities of this compound with Target Proteins

| Target Protein | Binding Energy (kcal/mol) | Cell Line | Reference |

|---|---|---|---|

| HSP90AA1 | -8.3 | BT549 | nih.gov |

Network pharmacology analyses have predicted that this compound may interact with several key signaling pathways involved in cancer development. frontiersin.orgresearchgate.netnih.gov These predictions have been substantiated by experimental validations. The primary pathways identified include the MAPK signaling pathway, the PI3K-Akt signaling pathway, and the Ras signaling pathway. nih.govfrontiersin.orgnih.gov In studies on triple-negative breast cancer, this compound was found to significantly inhibit the Ras/ERK/c-Fos signaling pathway. nih.govfrontiersin.org This inhibition is a key mechanism behind its ability to suppress cancer cell proliferation and migration. nih.govfrontiersin.org Furthermore, research on non-small cell lung cancer (NSCLC) has also implicated the involvement of the Akt and MEK/ERK signaling pathways in the cellular response to phenanthrenes isolated from Bletilla striata, the plant from which this compound is derived. researchgate.netmdpi.com

Enzyme Modulation and Protein Binding by this compound

Cellular and Subcellular Mechanistic Investigations of this compound

Investigations at the cellular and subcellular levels have provided deeper insights into how this compound exerts its biological effects.

This compound has been shown to induce cell cycle arrest and promote apoptosis in cancer cells. In BT549 triple-negative breast cancer cells, treatment with this compound led to S-phase cycle arrest. nih.govfrontiersin.org This was accompanied by a significant reduction in the expression of cell cycle-related proteins, cyclin A2 and CDK2, in a dose-dependent manner. nih.gov

Table 2: Effect of this compound on Cell Cycle and Apoptosis in BT549 Cells

| Cellular Process | Key Protein(s) Affected | Outcome | Reference |

|---|---|---|---|

| Cell Cycle | Cyclin A2, CDK2 | S-phase arrest | nih.gov |

This compound has been demonstrated to modulate several critical signaling cascades within cancer cells. A significant finding is its inhibitory effect on the Ras/ERK/c-Fos signaling pathway in triple-negative breast cancer. nih.govfrontiersin.org It was observed that this compound could promote the expression of Ras and the phosphorylation of ERK1/2, while inhibiting the expression of c-Fos. nih.gov This modulation disrupts downstream signaling that is crucial for cell proliferation and survival.

The PI3K-Akt and MEK/ERK pathways are also key targets. nih.govfrontiersin.orgnih.gov In non-small cell lung cancer cells, phenanthrenes from Bletilla striata, including this compound, have been shown to regulate the Akt and MEK/ERK signaling pathways. researchgate.netmdpi.com The inhibition of these pathways is a central mechanism for the observed anti-proliferative and pro-apoptotic effects. researchgate.netmdpi.com

In addition to its anti-cancer properties, this compound exhibits antimicrobial activity. acs.org It has shown inhibitory effects against Gram-positive bacteria, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. frontiersin.orgacs.orgresearchgate.net The potency of its antibacterial activity has been reported to be comparable to the antibiotic ampicillin. acs.org While the precise membrane interaction mechanisms are not fully elucidated, the antimicrobial action of related phenolic compounds often involves disruption of the bacterial cell membrane, leading to a loss of ion gradients and inhibition of cellular respiration. academicjournals.org

Modulation of Signaling Cascades by this compound (e.g., Ras/ERK/c-Fos, Akt, MEK/ERK)

Omics-Based Mechanistic Elucidation of this compound

Current research on this compound has focused on its inhibitory effects on triple-negative breast cancer (TNBC). Studies have employed network pharmacology—a computational method to predict potential protein targets and pathways—in combination with standard in vitro and in vivo laboratory experiments to validate these predictions. nih.govnih.govresearchgate.net However, these investigations have not included large-scale omics analyses.

Transcriptomic Profiling in Response to this compound Treatment

There are currently no publicly available studies that have performed transcriptomic profiling, such as RNA-sequencing (RNA-seq) or microarray analysis, to map global changes in gene expression in response to this compound treatment. While research has identified its influence on specific genes like HSP90AA1 and PTGS2 in TNBC cells, this knowledge stems from targeted assays like Western Blots rather than a comprehensive, genome-wide transcriptomic screen. nih.govnih.gov Such a screen would provide a broader understanding of the genetic pathways modulated by the compound.

Proteomic and Metabolomic Analysis in this compound Research

Similarly, the scientific literature lacks detailed proteomic and metabolomic studies on this compound. Proteomic analyses, which would identify and quantify the full spectrum of proteins affected by the compound, have not been published. Current understanding is limited to the compound's effect on specific, predicted protein targets within the Ras/ERK/c-Fos signaling pathway, which were validated through molecular docking and Western Blot analysis. nih.govnih.gov

Metabolomic studies, which would analyze the global changes in small-molecule metabolites following treatment with this compound, are also absent from the available research. This type of analysis could reveal novel insights into the metabolic pathways disrupted by the compound.

Advanced Analytical Methodologies for Blestriarene C Research

Chromatographic Separations and Purification of Blestriarene Cbocsci.comresearchgate.netbioanalysis-zone.com

The isolation and purification of Blestriarene C from natural sources or synthetic reaction mixtures rely on a combination of chromatographic techniques. Methodologies such as silica (B1680970) gel chromatography, reversed-phase chromatography on octadecyl-functionalized silica (ODS), and size-exclusion chromatography with materials like Sephadex LH-20 are foundational steps in obtaining enriched fractions of the compound. These methods separate compounds based on differences in polarity, size, and partitioning behavior between a stationary phase and a mobile phase. khanacademy.orgnih.gov For this compound, a naturally occurring 1,1'-biphenanthrene, these techniques are crucial for removing impurities before applying more advanced, high-resolution methods. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination of Blestriarene Cnih.govacs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and the determination of enantiomeric excess (ee). libretexts.orgshimadzu.comwikipedia.org Due to the axial chirality of the 1,1'-biphenanthrene core, this compound exists as a pair of enantiomers. nih.govacs.org Chiral HPLC is specifically employed to resolve the racemic mixture.

Research has demonstrated that the racemic form of synthetically prepared this compound can be optically resolved using chiral HPLC on a preparative scale. nih.govacs.org This separation allows for the quantification of each enantiomer, with studies successfully achieving yields of both enantiomers with an enantiomeric excess of up to 95%. nih.govacs.org The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Chiral HPLC System | nih.govacs.org |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | researchgate.netacs.org |

| Mobile Phase | Hexane/Isopropanol mixtures (typical for normal-phase) | acs.org |

| Detection | UV Detector | lcms.cz |

| Result | Separation of enantiomers with up to 95% ee | nih.govacs.org |

Preparative Chromatography for this compound Isolationacs.orglcms.cz

To obtain sufficient quantities of pure this compound enantiomers for further structural and biological studies, preparative chromatography is essential. welch-us.comchromatographyonline.com This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads. lcms.cz

In the case of this compound, preparative chiral HPLC has been successfully used to isolate its enantiomers from a racemic mixture. nih.govacs.org Reports indicate that this method can yield several 10-milligram quantities of both the (+) and (-) enantiomers, which is adequate for detailed spectroscopic analysis and initial activity screening. nih.govacs.org The combination of initial purification by methods like medium-pressure liquid chromatography (MPLC) followed by preparative HPLC is an efficient strategy for isolating complex natural products like this compound. nih.gov

Spectroscopic and Spectrometric Characterization of this compound (beyond basic identification)lcms.czresearchgate.netnottingham.ac.uk

Beyond initial identification, advanced spectroscopic and spectrometric methods are critical for the detailed structural and stereochemical characterization of this compound. researchgate.net These techniques provide insights into the molecule's three-dimensional structure, absolute configuration, and potential metabolic fate. nottingham.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of Blestriarene Cnih.govresearchgate.netbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structure of organic molecules. wikipedia.orglibretexts.org For this compound, advanced NMR techniques are vital for assigning its stereochemistry. nih.gov While standard 1H and 13C NMR are used for basic structural confirmation, more sophisticated experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can help in determining the spatial proximity of atoms, which is key to understanding the conformation around the chiral axis.

The absolute stereochemistry of this compound was determined to be Sa-(-) through an axial chirality recognition method, which involves the stereospecific formation of a 12-membered cyclic diester. nih.govacs.org The structural details of this derivative, confirming the assignment, were supported by NMR analysis. nih.gov

Mass Spectrometry (MS) for Investigating this compound Metabolites and Reaction Productsresearchgate.netnottingham.ac.ukmdpi.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the premier technique for studying the metabolism of chemical compounds. mdpi.com While specific studies on this compound metabolism are not extensively detailed in the provided context, the methodology is well-established for related compounds. researchgate.netresearchgate.net Techniques like UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) would be employed to detect and identify potential metabolites of this compound in biological matrices, such as liver microsomes or serum. researchgate.netnih.gov

This approach allows for the separation of the parent compound from its metabolites, followed by high-resolution mass analysis to determine their elemental composition and fragmentation patterns for structural elucidation. nih.gov Stable isotope labeling, in conjunction with mass spectrometry, can be used to trace the metabolic pathways and measure the rates of turnover. nottingham.ac.uk

| Metabolic Reaction | Potential Product | Analytical Approach | Reference |

|---|---|---|---|

| O-Demethylation | Hydroxy-blestriarene C | High-Resolution MS for mass shift detection | researchgate.net |

| Hydroxylation | Aromatic hydroxylated this compound | MS/MS for positional isomer differentiation | researchgate.net |

| Glucuronidation | This compound glucuronide | LC retention time shift and characteristic neutral loss in MS/MS | researchgate.net |

| Sulfation | This compound sulfate | LC retention time shift and characteristic neutral loss in MS/MS | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies of Blestriarene Cnih.govresearchgate.netbenchchem.com

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. wikipedia.orgnih.govlibretexts.org This technique involves diffracting X-rays off a single crystal of the material to generate a unique diffraction pattern, from which an electron density map and, ultimately, the precise atomic arrangement can be calculated. nih.gov

For this compound, X-ray crystallographic analysis was instrumental in validating the absolute stereochemistry of Sa-(-) that had been assigned by other methods. nih.govacs.org By determining the precise coordinates of each atom in the crystal lattice, this method unambiguously confirms the spatial orientation of the phenanthrene (B1679779) rings relative to each other and provides detailed information on bond lengths, bond angles, and torsional angles that define the molecule's conformation. nih.govwikipedia.org

| Parameter | Information Obtained | Reference |

|---|---|---|

| Crystal System | Defines the symmetry of the crystal lattice | researchgate.net |

| Space Group | Describes the symmetry elements within the unit cell | researchgate.net |

| Atomic Coordinates | Provides the 3D position of each atom | nih.gov |

| Absolute Configuration | Unambiguously confirmed as Sa for the (-) enantiomer via derivatives | nih.govacs.org |

| Conformational Analysis | Reveals details of the dihedral angle between the aromatic rings | nih.gov |

UV-Vis Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the characterization of this compound and related phenanthrene compounds. acs.orgrsc.orgresearchgate.net This method provides information about the electronic transitions within the molecule, which is indicative of its aromatic and conjugated system. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the specific wavelengths of absorption are characteristic of the molecule's chromophores. msu.edu

In the context of this compound research, UV-Vis spectroscopy serves multiple purposes. It is a key component of the spectroscopic data analysis, alongside NMR and mass spectrometry, used to confirm the identity and structure of the isolated compound. acs.org The technique is also practical for real-time monitoring during purification processes, such as tracking column chromatography fractions to isolate the compound of interest. For instance, in the separation of structural analogs, UV detection at a specific wavelength like 280 nm is a common practice.

The UV spectrum of these types of aromatic compounds typically displays several absorption bands. rsc.org While specific molar absorptivity values for this compound are not detailed in the available literature, the UV absorption characteristics are a definitive feature used for its identification. acs.orgresearchgate.net For example, a related phenanthrenequinone (B147406) isolated from the same plant source, Cymbidium ensifolium, showed distinct UV absorption maxima (λmax) indicative of its aromatic system. rsc.org

Table 1: Illustrative UV-Vis Absorption Data for Phenanthrene Compounds This table provides an example of typical UV absorption bands observed for complex phenanthrene derivatives isolated from natural sources.

| Compound Class | Typical UV Absorption Maxima (λmax) | Spectroscopic Indication | Reference |

| Phenanthrenequinone Derivative | 210, 240, 305, 395 nm | Aromatic System | rsc.org |

| This compound | Characterized by UV Spectroscopy | Aromatic System | acs.orgresearchgate.net |

This table is for illustrative purposes. The specific absorption maxima can vary based on the solvent and the exact structure of the compound.

Bioanalytical Method Development for this compound in Complex Matrices

The development of robust bioanalytical methods is essential for studying the pharmacokinetics and potential therapeutic effects of this compound in complex biological matrices such as plasma, blood, or tissue. researchgate.netresearchgate.net Such methods must be highly selective and sensitive to accurately quantify the analyte, often in the presence of numerous endogenous interferences. researchgate.netresearchgate.net

The development process for a compound like this compound would typically involve high-performance liquid chromatography (HPLC) coupled with a sensitive detector. researchgate.net Given the complexity of biological samples, mass spectrometry (MS) is often the detector of choice, leading to methods like liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.net These techniques combine the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS detection. researchgate.net

Key steps and considerations in developing a bioanalytical method for this compound include:

Sample Preparation: An efficient extraction of this compound from the biological matrix is critical. This step aims to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: Developing an HPLC method that effectively separates this compound from its metabolites and endogenous matrix components. This involves optimizing the stationary phase (column), mobile phase composition, and gradient elution.

Detection: Utilizing a mass spectrometer to selectively detect and quantify the parent drug. For enhanced selectivity, an internal standard (IS), preferably a stable isotope-labeled version of this compound, should be used to correct for matrix effects and variability during sample processing. researchgate.net

Method Validation: The developed method must undergo rigorous validation according to regulatory guidelines. researchgate.net Validation ensures the method is reliable and reproducible for its intended purpose. Key validation parameters include selectivity, accuracy, precision, linearity, range, limit of quantification (LOQ), and stability of the analyte in the biological matrix under various storage conditions. researchgate.netresearchgate.net

Table 2: Representative Validation Parameters for a Hypothetical Bioanalytical LC-MS/MS Method for this compound This table outlines typical acceptance criteria for the validation of a bioanalytical method intended for use in regulated studies.

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | researchgate.net |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LOQ). | researchgate.netresearchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ). | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. | researchgate.net |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. | researchgate.net |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. | researchgate.net |

Preclinical Biological and Pharmacological Studies of Blestriarene C

In Vitro Cellular and Biochemical Activity of Blestriarene C

Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

This compound has demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines in several studies. Research has highlighted its potential as an anticancer agent, with investigations into its impact on cell viability and proliferation.

One study focused on the effects of this compound on triple-negative breast cancer (TNBC), a particularly aggressive subtype. nih.govnih.gov The findings revealed that this compound significantly inhibited the proliferation and migration of BT549 cells, a human TNBC cell line. nih.govnih.gov The half-maximal inhibitory concentration (IC50) value for this effect was determined to be 7.671 μmol/L after a 24-hour treatment period. nih.gov The study indicated that the compound promotes apoptosis and causes S-phase cycle arrest in these cancer cells. nih.govnih.gov The underlying mechanism appears to involve the inhibition of the Ras/ERK/c-Fos signaling pathway, along with the downregulation of HSP90AA1 and upregulation of PTGS2 expression. nih.govnih.gov

Further research has explored the cytotoxicity of this compound against other cancer cell lines. For instance, studies on A549 lung cancer cells have also shown cytotoxic effects. mdpi.comresearchgate.net Dihydrophenanthrene and phenanthrene (B1679779) compounds, a class to which this compound belongs, have been shown to possess anticytotoxic activity and significant therapeutic effects in cancer-related diseases. researchgate.net Specifically, phenanthrene derivatives isolated from Bletilla striata, including this compound, exhibited cytotoxicity against A549 cells. mdpi.com In one study, the IC50 value of this compound against A549 cells was reported to be less than 10 μM. mdpi.com

The inhibitory effects of this compound may also extend to tubulin polymerization, a critical process in cell division. academicjournals.org Research has indicated that this compound shows an inhibitory effect on tubulin polymerization with an IC50 of 30 µM. academicjournals.org

Table 1: Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| BT549 | Triple-Negative Breast Cancer | Inhibition of proliferation and migration, induction of apoptosis, S-phase cycle arrest | 7.671 µmol/L | nih.gov |

| A549 | Lung Cancer | Cytotoxicity | < 10 µM | mdpi.com |

| N/A | N/A | Inhibition of tubulin polymerization | 30 µM | academicjournals.org |

Antimicrobial Efficacy of this compound against Specific Pathogens

This compound has been investigated for its antimicrobial properties, demonstrating efficacy against certain bacterial pathogens. Research indicates that this compound exhibits inhibitory activity, particularly against Gram-positive bacteria.

Studies have reported that this compound shows moderate activity against Staphylococcus aureus and Streptococcus mutans. The minimum inhibitory concentration (MIC) values for this compound against S. aureus and S. epidermidis were found to be in the range of 6.25–25 µg/mL. nih.gov The stereochemistry of this compound is thought to play a role in its activity, potentially by reducing membrane penetration.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Activity | MIC Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | Moderate | 6.25–25 µg/mL | nih.gov |

| Streptococcus mutans | Moderate | Not Specified | |

| Staphylococcus epidermidis | Moderate | 6.25–25 µg/mL | nih.gov |

Modulation of Inflammatory Responses by this compound in Cellular Models

This compound has been shown to modulate inflammatory responses in cellular models, suggesting its potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the production of key inflammatory mediators.

In a study utilizing lipopolysaccharide (LPS)-activated BV2 microglial cells, this compound was found to reduce the release of nitric oxide (NO), a significant inflammatory mediator. rsc.orgresearchgate.net The IC50 value for this inhibitory effect was determined to be 8.42 ± 2.99 μM. rsc.orgresearchgate.net Furthermore, pretreatment with this compound significantly decreased the secretion of other proinflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in a concentration-dependent manner in activated microglia. rsc.org The anti-inflammatory mechanisms of related dihydrophenanthrene and phenanthrene compounds may be linked to the inhibition of inflammatory factors and signaling pathways such as PI3K/AKT, NF-κB, and MAPK. researchgate.net

In Vivo Mechanistic and Proof-of-Concept Studies of this compound in Animal Models

Pharmacodynamic Responses to this compound in Disease Models

In vivo studies in animal models have provided evidence for the pharmacodynamic responses to this compound, particularly in the context of cancer. These studies support the findings from in vitro research, demonstrating the compound's potential therapeutic effects in a living system.

In a study using a subcutaneous tumor model in mice, this compound was shown to inhibit the growth of triple-negative breast cancer (TNBC) tumors. nih.govnih.gov This in vivo efficacy aligns with the observed in vitro effects on TNBC cells, which include the inhibition of proliferation and migration, induction of apoptosis, and cell cycle arrest at the S-phase. nih.govnih.gov The mechanism of action in the animal model was linked to the inhibition of the Ras/ERK/c-Fos signaling pathway. nih.govnih.gov

Structural and Conformational Dynamics of Blestriarene C

Axial Chirality and Stereochemical Properties of Blestriarene C

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of substituents around a chiral axis. wikipedia.org In the case of this compound, a 1,1'-biphenanthrene, the axis of chirality is the C1-C1' single bond connecting the two phenanthrene (B1679779) units. acs.orgorgsyn.org Rotation around this bond is severely restricted by steric hindrance from the substituents on the aromatic rings, leading to the existence of stable, non-superimposable mirror-image isomers known as atropisomers. wikipedia.org

The naturally occurring enantiomer of this compound has been isolated and its absolute stereochemistry was determined to be Sₐ-(−). acs.orgresearchgate.net This determination was achieved through an axial chirality recognition method involving the stereospecific formation of a 12-membered cyclic diester. acs.orgresearchgate.net The validity of this method was further substantiated by X-ray crystallographic analysis and ab initio conformational analyses of these cyclic diesters. acs.org

The racemic mixture of this compound can be separated into its constituent enantiomers. Researchers have successfully performed optical resolution on a preparative scale using chiral High-Performance Liquid Chromatography (HPLC), yielding both the Sₐ-(-) and Rₐ-(+) enantiomers in quantities of several milligrams with up to 95% enantiomeric excess (ee). acs.orgresearchgate.net

Conformational Analysis and Flexibility of this compound

The conformational landscape of this compound is dominated by the high rotational barrier around the biaryl axis, which is responsible for its axial chirality. This restricted rotation means that the two phenanthrene moieties are held in a twisted, non-planar orientation relative to each other, preventing the molecule from adopting a symmetric, achiral conformation under normal conditions. This conformational rigidity is the basis for the existence of stable atropisomers at room temperature. acs.orgresearchgate.net

While the molecule is conformationally restricted, it is not entirely rigid. The interconversion between the (Sₐ) and (Rₐ) enantiomers, a process known as racemization, is possible but requires surmounting a significant energy barrier. nih.govresearchgate.net Under thermal conditions, this barrier is high enough to allow for the isolation of individual enantiomers. However, as discussed in the following section, the molecule exhibits unexpected conformational flexibility when exposed to light energy, leading to a rapid interconversion between the enantiomers. researchgate.net This photochemical behavior highlights a dynamic aspect of this compound's conformation that is not apparent under standard thermal conditions. nih.govomu.ac.jp

Computational and Theoretical Investigations of Blestriarene C

Molecular Docking and Binding Affinity Predictions for Blestriarene C

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. The binding affinity is often expressed as a scoring function, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

In a significant study investigating the effects of this compound on triple-negative breast cancer (TNBC), molecular docking was used to validate its interaction with key protein targets identified through network pharmacology. nih.gov The results indicated that this compound exhibits strong binding affinity for Heat Shock Protein 90kDa Alpha Family Class A Member 1 (HSP90AA1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. nih.gov It is generally accepted that a binding energy below -7.0 kcal/mol signifies strong binding activity. nih.gov The calculated binding energies for this compound with these targets were -8.3 kcal/mol for HSP90AA1 and -10.2 kcal/mol for PTGS2, suggesting a stable and potent interaction. nih.gov These predictions support the hypothesis that this compound may exert its biological effects by modulating the activity of these specific proteins. nih.gov

Table 1: Predicted Binding Affinities of this compound with TNBC-Related Protein Targets

| Target Protein | Gene Name | Predicted Binding Energy (kcal/mol) | Implication |

|---|---|---|---|

| Heat Shock Protein 90α | HSP90AA1 | -8.3 | Strong binding activity nih.gov |

| Prostaglandin-Endoperoxide Synthase 2 | PTGS2 | -10.2 | Strong binding activity nih.gov |

Molecular Dynamics Simulations of this compound and Its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.govmdpi.com By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, observe conformational changes, and analyze the intricate network of interactions that stabilize the binding. nih.govnih.gov

Quantum Chemical Calculations and Ab Initio Analyses of this compound

Quantum chemical calculations, particularly ab initio methods, are based on the fundamental principles of quantum mechanics and are used to provide highly accurate descriptions of molecular structures, energies, and properties without reliance on experimental parameters. smu.eduuni-muenchen.de These methods were instrumental in the structural elucidation of this compound.

The absolute stereochemistry of naturally occurring (-)-Blestriarene C was determined to be Sₐ-(-) through a method involving the stereospecific formation of a 12-membered cyclic diester. figshare.com To confirm the validity of this experimental approach, ab initio conformational analyses were performed. figshare.com These high-level theoretical calculations were used to analyze the conformations of the cyclic diesters, and the results supported the empirical determination of the compound's axial chirality. figshare.com This application of ab initio analysis highlights the power of computational chemistry to solve complex stereochemical problems and validate novel experimental methods. figshare.com

Network Pharmacology Approaches for Predicting this compound Mechanisms and Targets

Network pharmacology is a systems-level approach that integrates bioinformatics, polypharmacology, and network analysis to investigate the complex interactions between drugs, biological targets, and diseases. nih.govmdpi.com This methodology is particularly well-suited for studying natural products, which often act on multiple targets.

Network pharmacology combined with experimental validation was employed to explore the anticancer mechanisms of this compound, which was identified as a primary active ingredient from the herb Baiji. nih.govnih.gov This investigation constructed a "compound-target-disease" network to predict the key targets and pathways through which this compound acts against triple-negative breast cancer (TNBC). nih.gov The analysis identified HSP90AA1 and PTGS2 as core gene targets. nih.gov Furthermore, the study predicted that this compound's effects are mediated through several critical signaling pathways, including the Ras/ERK/c-Fos, MAPK, and PI3K-Akt pathways, which are known to be involved in cell proliferation, apoptosis, and migration. nih.govnih.gov

Table 2: Predicted Mechanisms and Targets of this compound via Network Pharmacology

| Predicted Hub Targets | Associated Signaling Pathways | Predicted Biological Effect |

|---|---|---|

| HSP90AA1, PTGS2 | Ras/ERK/c-Fos signaling pathway | Inhibition of proliferation and migration nih.govnih.gov |

| MAPK signaling pathway | Regulation of apoptosis and cell cycle nih.gov | |

| PI3K-Akt signaling pathway | Regulation of apoptosis and cell cycle nih.gov |

Application of Machine Learning in this compound Research

Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that can learn from and make predictions on data. cas.orgresearchgate.net In natural product research, ML is an emerging tool for predicting bioactivity, identifying potential drug targets, and accelerating drug discovery. nih.govhelmholtz-hips.denih.gov

To date, specific applications of machine learning in the direct study of this compound have not been prominently featured in scientific literature. However, the potential for its application is significant. ML models could be developed using datasets of known biphenanthrenes and their biological activities to predict new therapeutic uses for this compound or to design novel derivatives with enhanced potency or selectivity. For instance, Quantitative Structure-Activity/Property Relationship (QSA/PR) models could be built to correlate the structural features of this compound and related compounds with their anticancer activity. researchgate.net As more high-throughput data on this compound becomes available, ML could play a crucial role in navigating the complexity of its biological interactions and guiding future research.

Emerging Research Avenues and Future Directions for Blestriarene C

Exploration of Novel Biological Targets and Pathways for Blestriarene C

This compound, a phenanthrene (B1679779) compound derived from plants of the Orchidaceae family, is gaining attention for its significant biological activities, particularly its anti-cancer properties. researchgate.netresearchgate.netfrontiersin.org Recent research has begun to uncover the specific molecular mechanisms through which it exerts its effects, opening up new avenues for therapeutic development.

A pivotal study focused on triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options, has provided substantial insight into this compound's mechanism of action. nih.gov Through a combination of network pharmacology and experimental validation, researchers demonstrated that this compound inhibits the proliferation and migration of TNBC cells. researchgate.netnih.gov The primary pathway implicated is the Ras/ERK/c-Fos signaling cascade, which is a critical regulator of cell growth and survival. researchgate.netnih.gov this compound was found to inhibit this pathway, leading to S-phase cell cycle arrest and the promotion of apoptosis (programmed cell death). nih.gov

Further investigation into its molecular targets revealed that this compound modulates the expression of key proteins. It downregulates the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) and upregulates Prostaglandin-Endoperoxide Synthase 2 (PTGS2). nih.gov HSP90AA1 is a molecular chaperone that is often overexpressed in cancer cells, playing a role in the stability of many oncoproteins. Its downregulation by this compound contributes to the destabilization of cancer-promoting proteins.

Beyond its effects on TNBC, this compound has shown inhibitory activity against other cancer cell lines, including liver cancer (HepG2) and lung cancer (A549) cells. nih.govfrontiersin.orgmdpi.com Additionally, the compound exhibits antibacterial properties, showing activity against various Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. frontiersin.orgacs.org These findings suggest that this compound is a multi-target compound with the potential for broader therapeutic applications.

Table 1: Investigated Biological Targets and Pathways of this compound

| Biological Target/Pathway | Observed Effect | Associated Disease/Process | Source |

|---|---|---|---|

| Ras/ERK/c-Fos Signaling Pathway | Inhibition | Triple-Negative Breast Cancer (TNBC) | researchgate.netnih.gov |

| HSP90AA1 | Downregulation | Triple-Negative Breast Cancer (TNBC) | nih.gov |

| PTGS2 | Up-regulation | Triple-Negative Breast Cancer (TNBC) | nih.gov |

| Cell Cycle | S-phase Arrest | Triple-Negative Breast Cancer (TNBC) | nih.gov |

| Apoptosis | Promotion | Triple-Negative Breast Cancer (TNBC) | nih.gov |

| Cancer Cell Proliferation | Inhibition | Liver Cancer (HepG2), Lung Cancer (A549) | nih.govfrontiersin.orgmdpi.com |

| Gram-positive Bacteria | Inhibition | Bacterial Infections | frontiersin.orgacs.org |

Integration of this compound Research with Systems Biology and Multi-Omics Data

The complexity of the biological effects of natural products like this compound necessitates a holistic approach to understanding their mechanisms of action. Systems biology, particularly through network pharmacology, is proving to be an invaluable tool in this endeavor. nih.govmdpi.com This approach integrates data on drug-target interactions, protein-protein interaction networks, and disease-related pathways to predict and explain the polypharmacological effects of a compound.

Recent studies on this compound have successfully employed network pharmacology to predict its key targets and signaling pathways in TNBC, which were subsequently validated through in vitro and in vivo experiments. researchgate.netnih.govresearchgate.net This methodology allows researchers to move beyond a one-drug-one-target paradigm and appreciate how this compound modulates a complex network of interactions to produce its therapeutic effect. nih.gov

The future of this compound research lies in the deeper integration of multi-omics data. ebin.pub This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular picture of the cellular response to the compound. For instance, transcriptome analysis could reveal the full spectrum of gene expression changes induced by this compound in cancer cells, while metabolomics could identify shifts in metabolic pathways. Integrating this data with proteomic information on target protein expression and modification would provide an unprecedented level of mechanistic detail. ebin.pubresearchgate.net Such integrated analyses, potentially enhanced by machine learning algorithms, can help to identify novel biomarkers for predicting treatment response and uncover new therapeutic indications for this compound. researchgate.net

Potential for this compound as a Chemical Probe or Research Tool

Beyond its therapeutic potential, this compound possesses unique chemical properties that make it a valuable research tool. One of the most interesting characteristics is its ability to undergo photoracemization, a process where one enantiomer (a non-superimposable mirror image of a molecule) is converted into its counterpart using light. omu.ac.jpresearchgate.net

This light-induced isomerization is a fascinating photochemical process. researchgate.net Research has shown that this compound can racemize upon exposure to UV light, a process that is thought to involve a redox cycle. researchgate.net This property makes it a useful model compound for studying the mechanisms of photo-induced stereochemical changes. Furthermore, its analogs have been used as probes to investigate the stepwise mechanisms of certain chemical reactions, such as the Cope rearrangement. omu.ac.jp The development of chiral molecules that respond to external stimuli like light is a significant area of chemical research, and this compound serves as an important natural example. acs.org Its defined stereochemistry and reactivity can be exploited to probe biological systems and chemical reactions with high precision. google.com

Challenges and Opportunities in this compound Research and Development

Despite its promising profile, the path to developing this compound into a therapeutic agent or a widely used research tool is not without its challenges. However, these challenges are matched by significant opportunities.

Challenges:

Sourcing and Supply: As a natural product isolated from orchids, the sustainable supply of this compound is a major concern. researchgate.net Over-harvesting of source plants like Bletilla striata can damage wild resources. researchgate.netresearchgate.net While chemical synthesis has been achieved, it is a multi-step process that may be complex and costly for large-scale production. researchgate.netgoogle.com

Standardization: Research on natural products is often hampered by a lack of standardized methods for extraction, purification, and activity assessment. researchgate.net Ensuring the purity and consistency of this compound for preclinical and clinical studies is critical for obtaining reproducible and reliable results. researchgate.net

Comprehensive Biological Profiling: While initial studies are promising, a complete understanding of the compound's pharmacological and toxicological profile requires extensive further research. Multiple screenings are necessary to confirm its efficacy and to identify any potential off-target effects. mdpi.com

Opportunities:

Novel Cancer Therapy: The demonstrated efficacy of this compound against TNBC, a notoriously difficult-to-treat cancer, represents a major opportunity. researchgate.netnih.gov Its unique mechanism of action, targeting the Ras/ERK/c-Fos pathway, could be effective where other therapies have failed. nih.gov

Multi-Target Drug Development: The ability of this compound to interact with multiple targets could be leveraged to treat complex diseases that involve several dysregulated pathways. nih.gov This polypharmacological profile is a key advantage of many natural products. mdpi.com

Development of Analogs: The this compound scaffold can serve as a template for the design and synthesis of novel analogs with improved potency, selectivity, or pharmacokinetic properties. omu.ac.jpresearchgate.net

Table 2: Summary of Challenges and Opportunities in this compound Research

| Category | Specific Point | Source |

|---|---|---|

| Challenges | Sustainable sourcing from natural plant materials | researchgate.net |

| Complexity and cost of chemical synthesis | researchgate.netgoogle.com | |

| Need for standardized research and validation methods | researchgate.netmdpi.com | |

| Opportunities | Potential as a novel therapeutic for Triple-Negative Breast Cancer (TNBC) | nih.gov |

| Development as a multi-target drug for complex diseases | nih.govmdpi.com | |

| Foundation for developing new synthetic analogs with improved properties | omu.ac.jp |

Ethical Considerations in Preclinical this compound Research

As research into this compound advances, particularly into preclinical stages involving animal models, it is imperative to adhere to strict ethical principles. nih.gov The ethical considerations for preclinical research are foundational to the responsible development of any new therapeutic agent. nih.gov

A primary ethical requirement is the scientific validity of the research. researchgate.net Studies must be well-designed, based on existing scientific knowledge, and conducted in a way that can yield meaningful results. This includes using purified and characterized this compound to ensure that observed effects are attributable to the compound itself and not to contaminants. frontiersin.org

The assessment of risks and benefits is another core principle, especially when animal models are used. researchgate.netresearchgate.net The potential knowledge to be gained from the research must justify the use of animals. Researchers have an ethical obligation to minimize any potential suffering of the animals by using appropriate housing, care, and experimental procedures. researchgate.net The number of animals used should be the minimum necessary to obtain statistically valid results.

Finally, there is an ethical imperative for transparency and the publication of all research findings , regardless of the outcome. nih.gov Publishing both positive and negative results prevents unnecessary duplication of experiments, especially those involving animals, and ensures that the scientific community has a complete and unbiased evidence base to inform future research and clinical trial design. nih.gov Adherence to these ethical standards ensures that the pursuit of new treatments like this compound is conducted with integrity and respect for life. researchgate.net

Q & A

Q. How can cross-disciplinary teams optimize this compound research workflows?

- Methodological Answer : Establish clear roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Use cloud-based platforms (e.g., LabArchives) for real-time data sharing. Schedule joint analysis sessions to align on terminology (e.g., "synergy" vs. "additivity"). Publish joint protocols in collaborative tools like Overleaf to streamline manuscript preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.